3-(dimethylamino)-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]benzenesulfonamide
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Overview
Description
3-(dimethylamino)-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]benzenesulfonamide is a complex organic compound characterized by the presence of a dimethylamino group, a trifluoroethyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the trifluoroethyl group. The dimethylamino group is then added, and finally, the benzenesulfonamide moiety is attached. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane, ethanol, and acetonitrile. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(dimethylamino)-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(dimethylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one: This compound shares structural similarities but lacks the benzenesulfonamide moiety.
N-(2,2,2-trifluoroethyl)-3-(dimethylamino)pyrrolidine: Another related compound with a similar trifluoroethyl group but different overall structure.
Uniqueness
The uniqueness of 3-(dimethylamino)-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]benzenesulfonamide lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
3-(dimethylamino)-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F3N3O2S/c1-20(2)13-4-3-5-14(8-13)24(22,23)19-9-12-6-7-21(10-12)11-15(16,17)18/h3-5,8,12,19H,6-7,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVHKLDCGKAIMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)S(=O)(=O)NCC2CCN(C2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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